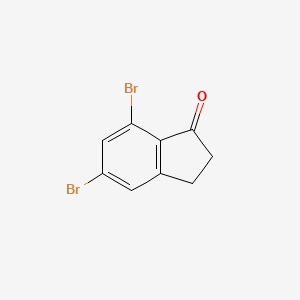

5,7-Dibromo-1-indanone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dibromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRPGDOWFWBUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90581297 | |

| Record name | 5,7-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923977-18-8 | |

| Record name | 5,7-Dibromo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90581297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIBROMO-1-INDANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5,7-Dibromo-1-indanone

An In-Depth Technical Guide to the Chemical Properties and Applications of 5,7-Dibromo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, certain molecular scaffolds emerge as exceptionally valuable due to their inherent structural features and versatile reactivity. The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is one such "privileged scaffold"[1][2]. Its derivatives are central to a multitude of biologically active compounds and natural products.[3][4][5]. 5,7-Dibromo-1-indanone, a strategically halogenated derivative, represents a particularly powerful building block. The presence of two bromine atoms on the aromatic ring not only modulates the electronic properties of the molecule but also provides two distinct, reactive handles for advanced synthetic transformations, such as metal-catalyzed cross-coupling reactions.

This guide offers a comprehensive technical overview of 5,7-Dibromo-1-indanone, moving beyond a simple recitation of facts to explain the causality behind its chemical behavior and synthetic utility. As a Senior Application Scientist, the focus is on providing field-proven insights into its properties, synthesis, reactivity, and applications, empowering researchers to leverage this versatile intermediate in their drug discovery and materials science endeavors.

Core Physicochemical Properties

A foundational understanding of a chemical's physical properties is critical for its effective use in a laboratory setting, influencing everything from reaction setup to purification and storage. The key physicochemical data for 5,7-Dibromo-1-indanone are summarized below.

| Property | Value | Source(s) |

| CAS Number | 923977-18-8 | [6][7][8][9] |

| Molecular Formula | C₉H₆Br₂O | [7][9] |

| Molecular Weight | 289.95 g/mol | [6][7][9] |

| Appearance | Solid | [7] |

| Melting Point | 143-148 °C | [7][9] |

| IUPAC Name | 5,7-dibromo-2,3-dihydroinden-1-one | [9] |

| SMILES | C1CC(=O)C2=C(C=C(C=C21)Br)Br | [9] |

| InChI Key | WLRPGDOWFWBUAE-UHFFFAOYSA-N | [7][9] |

Note: Physical properties such as boiling point and solubility in various organic solvents are not consistently reported across public datasheets but are expected to be similar to other brominated aromatic ketones, with good solubility in solvents like dichloromethane, chloroform, and ethyl acetate, and low solubility in water.[10][11]

Synthesis and Mechanistic Considerations

The construction of the indanone core is a classic undertaking in organic synthesis, with several established methodologies. The most prevalent and industrially scalable approach is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative.[3][4] This powerful reaction facilitates the formation of the five-membered ring fused to the aromatic system.

The synthesis of 5,7-Dibromo-1-indanone would logically proceed from a precursor already bearing the desired dibromo substitution pattern, namely 3-(3,5-dibromophenyl)propanoic acid. The cyclization is typically promoted by a strong acid, which serves to generate the key acylium ion intermediate that then undergoes electrophilic aromatic substitution.

Exemplary Experimental Protocol: Friedel-Crafts Cyclization

The following protocol is a representative, self-validating procedure for the synthesis of an indanone via intramolecular Friedel-Crafts acylation. The causality behind each step is explained to provide a deeper understanding.

-

Reagent Preparation & Inert Atmosphere:

-

Step: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(3,5-dibromophenyl)propanoic acid (1.0 eq).

-

Causality: The use of flame-dried glassware and an inert nitrogen atmosphere is crucial to prevent the introduction of atmospheric moisture, which would quench the strong acid catalyst and inhibit the formation of the reactive acylium ion.

-

-

Reaction Initiation:

-

Step: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material) to the flask.

-

Causality: PPA serves as both the solvent and the strong acid catalyst. Its high viscosity ensures an even distribution of heat, while its dehydrating nature effectively promotes the formation of the acylium ion from the carboxylic acid precursor.[3]

-

-

Cyclization Reaction:

-

Step: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Thermal energy is required to overcome the activation energy of the reaction. Vigorous stirring is essential to ensure homogeneity in the viscous PPA medium. TLC is a critical self-validating step to confirm the consumption of the starting material and the formation of a new, typically less polar, product spot.

-

-

Work-up and Quenching:

-

Step: Allow the mixture to cool to room temperature, then pour it slowly and carefully onto crushed ice with stirring.

-

Causality: This step quenches the reaction by hydrolyzing the PPA and precipitating the organic product, which is insoluble in the aqueous acidic medium. The process is highly exothermic and must be performed cautiously.

-

-

Extraction and Purification:

-

Step: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Causality: Extraction separates the desired product from the aqueous phase. The sodium bicarbonate wash neutralizes any residual acid, and the brine wash removes excess water. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent.

-

-

Isolation:

-

Step: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography.

-

Causality: Evaporation of the solvent yields the crude product. Purification is necessary to remove any unreacted starting material or side products, providing the final, high-purity 5,7-Dibromo-1-indanone.

-

Spectral Data Analysis: Confirming the Structure

Structural elucidation and purity confirmation are paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of 5,7-Dibromo-1-indanone.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1700-1720 cm⁻¹ , which is characteristic of a conjugated ketone (carbonyl, C=O) group.[12] Additional peaks in the aromatic region (~1600 cm⁻¹) and the C-H stretching region (~2850-3000 cm⁻¹) would also be present.[12]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show two distinct singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The aliphatic portion of the molecule would present as two triplets, each integrating to 2H, representing the two adjacent methylene (-CH₂-) groups.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal nine distinct carbon signals. A key signal would appear significantly downfield (typically >190 ppm ), corresponding to the carbonyl carbon.[13] The spectrum would also show four signals for the aromatic carbons (two brominated, two protonated) and two signals for the aliphatic methylene carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺). A critical feature would be the isotopic pattern of two bromine atoms, resulting in a distinctive M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.

Chemical Reactivity: A Hub for Synthetic Diversification

The synthetic power of 5,7-Dibromo-1-indanone lies in its trifunctional nature: the reactive ketone, the activated methylene position, and the two C-Br bonds on the aromatic ring.

-

Reactions at the Carbonyl Group: The ketone can undergo a wide range of classical carbonyl chemistry, including reduction to the corresponding alcohol, Grignard additions to introduce new carbon substituents, and Wittig reactions to form alkenes.

-

Reactions at the α-Methylene Position: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, aldol condensation, or further halogenation at this position.[14]

-

Palladium-Catalyzed Cross-Coupling: This is arguably the most significant application. The two C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (coupling with boronic acids), Buchwald-Hartwig amination (forming C-N bonds), and Sonogashira coupling (forming C-C triple bonds).[1][2] This allows for the sequential and regioselective introduction of a vast array of molecular fragments, making it an ideal scaffold for building libraries of complex molecules for drug screening.

Applications in Drug Discovery

The indanone scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its rigid bicyclic structure is ideal for orienting functional groups in a precise three-dimensional arrangement to interact with biological targets like enzymes and receptors.

-

Scaffold for Bioactive Molecules: Derivatives of indanone have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][15] For instance, the core of Donepezil, a drug used for treating Alzheimer's disease, is structurally related to indanone.[1]

-

Inhibitors of E3 Ubiquitin Ligase: Recent computational studies have identified indanone derivatives as potential inhibitors of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex and a well-known target for immunomodulatory drugs.[16] The ability to easily functionalize the 5- and 7-positions of 5,7-Dibromo-1-indanone makes it an excellent starting point for synthesizing novel Cereblon modulators.

-

Anti-inflammatory Agents: Indanone analogues have been synthesized and evaluated as potent anti-inflammatory agents that can inhibit the production of nitric oxide (NO) in cellular models, suggesting their potential in treating inflammatory diseases.[15]

Safety and Handling

As a halogenated organic compound, 5,7-Dibromo-1-indanone requires careful handling in a laboratory setting.

-

Hazards: It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][17][18]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[19][20]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[18][20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][21]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[17]

Conclusion

5,7-Dibromo-1-indanone is far more than a simple chemical intermediate; it is a strategic platform for innovation. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its versatile reactivity make it an invaluable tool for researchers. The dual bromine substituents serve as key anchor points for sophisticated molecular engineering through cross-coupling chemistry, enabling the rapid generation of diverse and complex molecules. For professionals in drug discovery and materials science, a thorough understanding of the principles outlined in this guide is essential for unlocking the full potential of this powerful synthetic building block.

References

-

Chem-Supply. (2008). MSDS of 5-Bromo-1-indanone. Retrieved from a generic safety data sheet provider.[20]

-

de Koning, C. B., et al. (n.d.). Regioselective Synthesis of Indanones. Retrieved from a scientific publication source.[3]

-

Solubility of Things. (n.d.). Indanone. Retrieved from [Link][11]

-

ResearchGate. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Retrieved from [Link][1]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link][12]

-

PubMed. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. Retrieved from [Link][15]

-

PubMed. (2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Retrieved from [Link][16]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link][4]

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link][5]

-

Tevard. (n.d.). The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Retrieved from [Link][2]

-

PubMed. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Retrieved from [Link][14]

-

YouTube. (2021). Structure Determination from Spectra (3) (H NMR, C NMR, IR). Retrieved from [Link][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. d-nb.info [d-nb.info]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. 5,7-Dibromo-1-indanone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 5,7-Dibromo-1-indanone 97 923977-18-8 [sigmaaldrich.com]

- 8. 5,7-Dibromo-1-indanone, 97% | Fisher Scientific [fishersci.ca]

- 9. 5,7-Dibromo-1-indanone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents [pubmed.ncbi.nlm.nih.gov]

- 16. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. capotchem.cn [capotchem.cn]

- 21. tcichemicals.com [tcichemicals.com]

5,7-Dibromo-1-indanone CAS number 923977-18-8

An In-Depth Technical Guide to 5,7-Dibromo-1-indanone CAS Number: 923977-18-8

Abstract

This technical guide provides a comprehensive overview of 5,7-Dibromo-1-indanone, a halogenated derivative of the versatile 1-indanone scaffold. The 1-indanone core is a privileged structure in medicinal chemistry, forming the basis for numerous pharmacologically active compounds.[1][2][3][4] This document, intended for researchers, chemists, and drug development professionals, delves into the physicochemical properties, spectroscopic signature, synthetic strategies, and key applications of 5,7-Dibromo-1-indanone. Particular emphasis is placed on its role as a pivotal building block in synthetic chemistry, where the two bromine atoms serve as versatile functional handles for constructing complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.

The 1-Indanone Scaffold: A Foundation for Discovery

The 1-indanone framework, a bicyclic molecule featuring a benzene ring fused to a cyclopentanone ring, is a cornerstone in the synthesis of biologically active compounds.[1][2][5][6] Its rigid conformation and aromatic nature make it an ideal starting point for developing agents targeting a wide array of biological systems. Derivatives of 1-indanone have shown significant potential as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[4][5][6] Notably, the core structure is found in established pharmaceuticals, such as Donepezil for Alzheimer's disease, underscoring its therapeutic relevance.[1][7]

5,7-Dibromo-1-indanone emerges as a strategically functionalized intermediate. The introduction of bromine atoms at the C5 and C7 positions of the aromatic ring does not merely add molecular weight; it activates the molecule for a host of subsequent chemical transformations. These halogens are excellent leaving groups in modern synthetic reactions, providing a direct pathway to novel, highly substituted indanone derivatives with potential for new drug candidates.[1][2]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physical characteristics of 5,7-Dibromo-1-indanone are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 923977-18-8 | [8][9][10][11] |

| Molecular Formula | C₉H₆Br₂O | [8][9][11] |

| Molecular Weight | 289.95 g/mol | [8][9][11] |

| Physical Form | Solid | [8] |

| Melting Point | 143-147 °C | [8] |

| Purity | Typically ≥97% | [8][11][12] |

| InChI Key | WLRPGDOWFWBUAE-UHFFFAOYSA-N | [8][9] |

Spectroscopic Characterization

While a dedicated spectrum for this specific compound is not publicly available, its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the principles of NMR, IR, and Mass Spectrometry, the following spectral features are expected.[13][14]

-

¹H NMR: The proton NMR spectrum would be distinct. The two aromatic protons would appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). The four aliphatic protons of the cyclopentanone ring would appear as two distinct triplets (integrating to 2H each) in the upfield region (typically δ 2.5-3.5 ppm), corresponding to the CH₂ groups adjacent to the carbonyl and the aromatic ring.

-

¹³C NMR: The carbon NMR would show nine distinct signals. A signal in the downfield region (δ > 190 ppm) would confirm the presence of the ketone carbonyl carbon.[15] Aromatic carbon signals would appear in the δ 110-150 ppm range, with the two carbons bonded to bromine being significantly influenced. Two aliphatic carbon signals would be present in the upfield region.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band around 1700-1725 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in a five-membered ring ketone.[13][15][16]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion (M⁺) would appear as a triplet of peaks at m/z values corresponding to [M], [M+2], and [M+4] with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated compound.

Synthesis and Mechanistic Considerations

The synthesis of 5,7-Dibromo-1-indanone is typically achieved through the direct bromination of the 1-indanone starting material. The choice of reaction conditions is critical to ensure regioselectivity, favoring substitution on the aromatic ring over the α-carbon of the ketone.

Synthetic Workflow

The logical pathway involves an electrophilic aromatic substitution reaction. The benzene ring of 1-indanone is activated towards electrophiles, and the presence of the carbonyl group directs substitution.

Caption: Synthetic workflow for 5,7-Dibromo-1-indanone.

Proposed Synthetic Protocol

This protocol is a representative procedure based on established methods for the bromination of aromatic ketones.[15][17]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 1-indanone (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride or dichloromethane.

-

Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) (approx. 0.1 eq), to the solution and stir to form a suspension.

-

Bromination: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of bromine (2.1 eq) in the same solvent via the dropping funnel over 30-60 minutes. The causality for slow addition at low temperature is to control the exothermic reaction and minimize the formation of polybrominated or isomerized byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching and Workup: Carefully pour the reaction mixture into a beaker of ice water to quench the reaction and decompose the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium thiosulfate solution (to remove excess bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,7-Dibromo-1-indanone.

Applications in Research and Drug Development

The primary value of 5,7-Dibromo-1-indanone lies in its utility as a versatile synthetic intermediate.[2][18] The two bromine atoms are functional handles that can be selectively addressed in subsequent reactions, most notably in palladium-catalyzed cross-coupling reactions.

Role as a Key Building Block

This compound is an ideal substrate for reactions like the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[1] By reacting 5,7-Dibromo-1-indanone with various aryl or heteroaryl boronic acids, researchers can rapidly generate a library of novel, disubstituted 1-indanone derivatives. This approach is highly efficient for exploring structure-activity relationships (SAR) in drug discovery programs.[1][7]

Caption: Application in Suzuki-Miyaura cross-coupling.

Potential Therapeutic Areas

Given the broad biological activity of the 1-indanone class, derivatives synthesized from 5,7-Dibromo-1-indanone could be investigated for several therapeutic applications:

-

Neurodegenerative Diseases: As precursors to analogs of drugs like Donepezil for Alzheimer's disease.[1][7]

-

Oncology: The indanone scaffold is present in compounds with demonstrated anticancer activity.[4][5][6]

-

Inflammatory Conditions: Certain indanone derivatives act as inhibitors of key inflammatory pathways.[4][5][19]

-

Agrochemicals: The indanone structure has also been explored for use in fungicides and herbicides.[5][6][7]

Safety, Handling, and Storage

Proper handling of 5,7-Dibromo-1-indanone is essential to ensure laboratory safety.

Hazard Identification

This compound is classified with the following hazards:

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20][21]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[20][21][22]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[20][21] Avoid contact with skin.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.[20][22]

-

-

Hygiene: Wash hands thoroughly after handling.[20][21] Do not eat, drink, or smoke when using this product.[9]

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[20]

-

Store at room temperature in a sealed container, potentially under an inert atmosphere.[23][24]

Conclusion

5,7-Dibromo-1-indanone (CAS 923977-18-8) is more than a simple halogenated ketone; it is a high-potential building block for advanced chemical synthesis. Its well-defined physicochemical properties and predictable spectroscopic signature make it a reliable component in multi-step synthetic campaigns. The strategic placement of two bromine atoms provides chemists with dual points of modification, enabling the rapid and efficient creation of diverse molecular libraries via robust methods like Suzuki-Miyaura cross-coupling. This capability positions 5,7-Dibromo-1-indanone as a valuable asset for researchers in medicinal chemistry and materials science who are focused on developing novel compounds with tailored biological or physical properties.

References

- Yield of bromination reaction of 1-indanone (1, 0.25 M) in benzylic... - ResearchGate.

- Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H

- Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine - SciELO South Africa.

- Photochemical bromination of substituted indan-1-one derivatives - TÜBİTAK Academic Journals.

-

Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. Available at: [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. Available at: [Link]

-

CAS No.923977-18-8,5,7-DibroMo-1-indanone, 97... - LookChem. Available at: [Link]

-

(PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions - ResearchGate. Available at: [Link]

-

5, 7-Dibromo-1-indanone, min 97%, 1 gram. Available at: [Link]

-

5,7-Dibromo-1-indanone, 97% | Fisher Scientific. Available at: [Link]

-

5 7-DIBROMO-1-INDANONE 97% 5G - H54005-06, 5 g - Dabos. Available at: [Link]

-

5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem. Available at: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. Available at: [Link]

-

The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. Available at: [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. Available at: [Link]

-

Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry - YouTube. Available at: [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. Available at: [Link]

-

NMR Spectroscopy - MSU chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 5,7-Dibromo-1-indanone 97 923977-18-8 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. 5,7-Dibromo-1-indanone, 97% | Fisher Scientific [fishersci.ca]

- 11. calpaclab.com [calpaclab.com]

- 12. H54005.06 [thermofisher.com]

- 13. One moment, please... [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. journals.co.za [journals.co.za]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Page loading... [guidechem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. 5,7-Dibromo-1-indanone | 923977-18-8 [sigmaaldrich.com]

5,7-Dibromo-1-indanone molecular weight

An In-depth Technical Guide to 5,7-Dibromo-1-indanone: Properties, Synthesis, and Applications in Drug Discovery

Introduction

5,7-Dibromo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic molecule featuring a benzene ring fused to a five-membered ring containing a ketone. This compound serves as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. The strategic placement of two bromine atoms on the aromatic ring provides reactive handles for introducing a wide range of functional groups through cross-coupling reactions. This functionalization is critical for the development of novel therapeutic agents, as the indanone core is a "privileged scaffold" found in numerous pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of the physicochemical properties, a representative synthetic workflow, and the strategic applications of 5,7-Dibromo-1-indanone for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Properties

The fundamental properties of 5,7-Dibromo-1-indanone are summarized below. These data are critical for its handling, reaction setup, and characterization.

| Property | Value | Source |

| Molecular Weight | 289.95 g/mol | [3][4][5] |

| Molecular Formula | C₉H₆Br₂O | [5] |

| CAS Number | 923977-18-8 | [3] |

| Appearance | Solid | |

| Melting Point | 143-147 °C | |

| SMILES String | Brc1cc(Br)c2C(=O)CCc2c1 | |

| InChI Key | WLRPGDOWFWBUAE-UHFFFAOYSA-N |

Spectroscopic Profile (Anticipated)

While specific spectra require experimental acquisition, the structure of 5,7-Dibromo-1-indanone allows for the prediction of its key spectroscopic features:

-

¹H NMR: The spectrum would show two distinct regions. The aliphatic region would feature two triplets corresponding to the adjacent methylene (-CH₂-) groups of the five-membered ring. The aromatic region would display two singlets (or narrow doublets with a small meta-coupling constant) for the two protons on the benzene ring.

-

¹³C NMR: The spectrum would exhibit nine distinct carbon signals, including a signal for the carbonyl carbon (C=O) in the downfield region (~190-200 ppm), four signals for the aromatic carbons (two of which are directly attached to bromine), and two signals for the aliphatic carbons.

-

Infrared (IR) Spectroscopy: A prominent and sharp absorption band would be observed in the range of 1690-1710 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1), confirming the presence and number of bromine atoms.

Synthesis of Indanone Scaffolds: A General Protocol

The most common and robust method for synthesizing the indanone core is through an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acid chloride.[6][7] This reaction is typically mediated by a strong Lewis acid or a protic acid like polyphosphoric acid (PPA).

Below is a generalized, field-proven protocol for the synthesis of a substituted indanone, which can be adapted for 5,7-Dibromo-1-indanone starting from 3-(3,5-dibromophenyl)propanoic acid.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place the starting material, 3-(3,5-dibromophenyl)propanoic acid (1 equivalent).

-

Reaction Setup: Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material) to the flask. The PPA acts as both the solvent and the acidic catalyst required for the cyclization.

-

Cyclization Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. The causality here is that elevated temperature is required to overcome the activation energy for the electrophilic aromatic substitution, but excessive heat can lead to degradation and side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with stirring. This step hydrolyzes the PPA and precipitates the organic product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). The choice of solvent depends on the product's solubility.

-

Washing and Drying: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure 5,7-Dibromo-1-indanone.

Caption: Workflow for the synthesis of 5,7-Dibromo-1-indanone.

Application in Drug Development and Medicinal Chemistry

The indanone scaffold is a cornerstone in modern drug discovery, forming the core of drugs like Donepezil for Alzheimer's disease and serving as a precursor for various anticancer and neuroprotective agents.[1][8][9] 5,7-Dibromo-1-indanone is particularly valuable because the bromine atoms act as versatile synthetic handles.

Role as a Versatile Scaffold

The carbon-bromine (C-Br) bonds at the 5 and 7 positions are ideal sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions.[1] This allows for the precise and efficient introduction of diverse chemical moieties, which is a fundamental strategy in lead optimization.

-

Suzuki-Miyaura Coupling: Reacting 5,7-Dibromo-1-indanone with various aryl or heteroaryl boronic acids can generate a library of 5,7-disubstituted indanones. This is a proven method for exploring the structure-activity relationship (SAR) by modifying the aromatic substituents to enhance target binding affinity or improve pharmacokinetic properties.[1]

-

Lead Optimization: The ability to systematically modify the scaffold allows researchers to fine-tune a molecule's properties, such as its ability to inhibit enzymes like acetylcholinesterase (AChE) or monoamine oxidases (MAO), which are key targets in neurodegenerative diseases.[9]

Caption: 5,7-Dibromo-1-indanone as a scaffold for diversification.

Safety and Handling

As with any laboratory chemical, proper handling of 5,7-Dibromo-1-indanone is essential. The compound is classified with the GHS07 pictogram, indicating it can be a health hazard.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

Conclusion

5,7-Dibromo-1-indanone is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined molecular structure, characterized by a rigid indanone core and two reactive bromine sites, provides a reliable and versatile starting point for constructing complex molecular architectures. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in the development of next-generation therapeutics.

References

-

5-Bromo-1-indanone . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions . ResearchGate. [Link]

-

Regioselective Synthesis of Indanones . Thieme Chemistry. [Link]

-

Indanone synthesis . Organic Chemistry Portal. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity . National Institutes of Health (NIH). [Link]

-

Computational investigations of indanedione and indanone derivatives in drug discovery . PubMed, National Center for Biotechnology Information. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity . ResearchGate. [Link]

-

Recent developments in biological activities of indanones . ResearchGate. [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders . Drug Discovery Today. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. H54005.06 [thermofisher.com]

- 4. 923977-18-8|5,7-Dibromo-1-indanone|BLD Pharm [bldpharm.com]

- 5. 5,7-Dibromo-1-indanone, 97% | Fisher Scientific [fishersci.ca]

- 6. d-nb.info [d-nb.info]

- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5,7-Dibromo-1-indanone

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its rigid, bicyclic framework provides a valuable template for drug design, particularly in the development of treatments for neurodegenerative diseases like Alzheimer's.[2][3] This guide provides a comprehensive, in-depth technical overview for the synthesis of 5,7-Dibromo-1-indanone, a key functionalized intermediate. The synthetic strategy presented herein is a robust two-step process, beginning with the construction of the 1-indanone core via an intramolecular Friedel-Crafts acylation, followed by a regioselective dibromination of the aromatic ring. This document elucidates the mechanistic underpinnings of each synthetic step, explains the rationale behind critical experimental choices, and provides detailed, field-proven protocols suitable for implementation in a research and development setting.

Strategic Overview: A Two-Step Pathway

The synthesis of 5,7-Dibromo-1-indanone is most logically approached through a two-stage sequence. This strategy ensures high yields and purity by first establishing the core bicyclic structure and then introducing the desired functional groups.

-

Core Synthesis: Formation of the 1-indanone ring system via an intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid. This classic and reliable method provides a high-yielding route to the essential scaffold.[1][3]

-

Regioselective Bromination: Introduction of two bromine atoms onto the aromatic ring of 1-indanone. The success of this step hinges on controlling the regioselectivity of the electrophilic aromatic substitution to favor the 5- and 7-positions.

The overall workflow is designed to be efficient and scalable, with clear checkpoints for purification and characterization.

Caption: High-level workflow for the two-part synthesis of 5,7-Dibromo-1-indanone.

Part 1: Synthesis of the 1-Indanone Core

The foundational step is the cyclization of a 3-arylpropanoic acid derivative to form the fused five-membered ring of the indanone system. The intramolecular Friedel-Crafts acylation is the most powerful and widely employed method for this transformation.[4]

The Causality of Mechanism: Intramolecular Friedel-Crafts Acylation

This reaction is a classic example of electrophilic aromatic substitution. The process is initiated by activating the carboxylic acid of 3-phenylpropanoic acid to generate a highly electrophilic acylium ion intermediate. This is typically achieved using a strong Brønsted acid like polyphosphoric acid (PPA) or by converting the carboxylic acid to an acyl chloride followed by treatment with a Lewis acid like aluminum chloride (AlCl₃).[1][5] The tethered aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion. The final step is the rearomatization of the ring through deprotonation, yielding the stable 1-indanone product.

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Self-Validating Protocol: 1-Indanone Synthesis

This protocol describes the cyclization of 3-phenylpropanoic acid using polyphosphoric acid (PPA), a method known for its operational simplicity and effectiveness.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

|---|---|---|---|---|

| 3-Phenylpropanoic Acid | 150.17 | 15.0 g | 100 | Starting Material |

| Polyphosphoric Acid (PPA) | - | ~150 g | - | Catalyst & Solvent |

| Ice Water | 18.02 | ~500 mL | - | Quenching |

| Diethyl Ether | 74.12 | ~300 mL | - | Extraction Solvent |

| Saturated NaHCO₃ (aq) | 84.01 | ~100 mL | - | Neutralization |

| Brine | - | ~50 mL | - | Washing |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | Drying Agent |

Step-by-Step Procedure:

-

Reaction Setup: Place polyphosphoric acid (150 g) into a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

-

Heating: Heat the PPA to approximately 70-80°C with stirring to reduce its viscosity.

-

Reagent Addition: Once the PPA is mobile, add 3-phenylpropanoic acid (15.0 g, 100 mmol) in one portion.

-

Reaction Execution: Increase the temperature of the reaction mixture to 100°C and maintain it for 1 hour. The solution should become homogeneous. Monitor the reaction progress by TLC (thin-layer chromatography).

-

Quenching (Self-Validation Checkpoint 1): After the reaction is complete, cool the flask to approximately 80°C and carefully pour the viscous mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This exothermic quench should be performed in a fume hood behind a safety shield. A precipitate of crude 1-indanone should form.

-

Extraction: Allow the ice to melt completely, then transfer the mixture to a separatory funnel. Extract the aqueous slurry with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation Checkpoint 2): The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., pentane or hexane) to yield pure 1-indanone as a colorless solid.[6]

-

Characterization: The final product should be characterized by melting point (lit. m.p. 38–42 °C) and NMR spectroscopy to confirm its identity and purity before proceeding.[6]

Part 2: Regioselective Synthesis of 5,7-Dibromo-1-indanone

The second stage involves the electrophilic aromatic bromination of the 1-indanone core. The primary challenge is to control the reaction to achieve the desired 5,7-disubstitution pattern.

Expertise & Experience: The Rationale for Regioselectivity

The substitution pattern of an electrophilic attack on the 1-indanone aromatic ring is governed by the directing effects of its existing substituents:

-

Carbonyl Group (-C=O): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the 5- and 7-positions.

-

Alkyl Ring Fusion: The fused aliphatic ring acts as a weak activating group and is an ortho, para-director. It directs incoming electrophiles to the 4- and 6-positions.

In this system, the strongly deactivating and meta-directing nature of the carbonyl group dominates. Therefore, electrophilic substitution, such as bromination, is strongly favored at the positions meta to the carbonyl, namely C-5 and C-7. The reaction conditions can be tuned to promote disubstitution, leading to the desired 5,7-Dibromo-1-indanone.

Authoritative Protocol: Dibromination of 1-Indanone

This protocol is based on established methods for the bromination of aromatic ketones, optimized for the specific synthesis of the 5,7-dibromo derivative.[7]

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

|---|---|---|---|---|

| 1-Indanone | 132.16 | 6.61 g | 50 | Starting Material |

| Bromine (Br₂) | 159.81 | 16.8 g (5.4 mL) | 105 | Brominating Agent |

| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent |

| Sodium Thiosulfate (aq) | 158.11 | As needed | - | Quenching |

| Dichloromethane (DCM) | 84.93 | ~200 mL | - | Extraction Solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (6.61 g, 50 mmol) in glacial acetic acid (100 mL).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add bromine (16.8 g, 105 mmol, 2.1 equivalents) dropwise from the dropping funnel over 30 minutes. Caution: Bromine is highly corrosive and toxic; this step must be performed in a well-ventilated fume hood.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction's completion by TLC or GC-MS.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 400 mL of ice water and stir. If the solution retains a bromine color, add a saturated solution of sodium thiosulfate dropwise until the color dissipates.

-

Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Purification (Self-Validation Checkpoint): The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 5,7-Dibromo-1-indanone as a solid.

-

Characterization: Confirm the structure and purity of the final product. The expected melting point is 143-147 °C.[8]

Product Characterization & Validation

Thorough characterization is essential to validate the successful synthesis of 5,7-Dibromo-1-indanone.

| Technique | Expected Outcome for 5,7-Dibromo-1-indanone |

| Melting Point | 143-147 °C[8] |

| ¹H NMR | Aromatic Protons: Two singlets (or narrow doublets, J < 1 Hz) corresponding to H-4 and H-6. Aliphatic Protons: Two triplets, each integrating to 2H, corresponding to the methylene protons at C-2 and C-3. |

| ¹³C NMR | Carbonyl Carbon: Signal at ~200 ppm. Aromatic Carbons: Six distinct signals, including two carbons bearing bromine (C-5, C-7) and four other aromatic carbons. Aliphatic Carbons: Two signals for the methylene carbons (C-2, C-3). |

| Mass Spec (MS) | Molecular ion peak (M+) showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). For C₉H₆Br₂O, the expected m/z would be around 288, 290, 292. |

Conclusion

This guide outlines a reliable and well-precedented two-step synthesis for 5,7-Dibromo-1-indanone. By first constructing the 1-indanone core through a robust Friedel-Crafts acylation and then controlling the regioselectivity of a subsequent electrophilic bromination, researchers can access this valuable intermediate with high purity. The protocols provided are designed to be self-validating, with clear checkpoints for purification and characterization. This approach, grounded in a firm understanding of reaction mechanisms and directing group effects, provides a clear and effective pathway for professionals in drug discovery and chemical development.

References

-

Klásek, A., Pospíšil, T., & Kašparová, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Huang, X., et al. (2007). An Improved One-Pot Process for the Preparation of 1-Indanones from Various Benzoic Acids. Industrial & Engineering Chemistry Research, 46(11), 3549–3552. [Link]

-

1-Indanone. Wikipedia. [Link]

-

Indanone synthesis. Organic Chemistry Portal. [Link]

-

Jasouri, S., et al. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Journal of Chemical Research, 2007(1), 45-48. [Link]

-

Khalafy, J., et al. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO South Africa. [Link]

-

Daştan, A., & Balci, M. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33(1), 115-124. [Link]

-

Yield of bromination reaction of 1-indanone. ResearchGate. [Link]

-

Lou, T., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. [Link]

-

Aygün, M., & Aydoğan, F. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]

- Process for preparing 1-indanones.

-

Ghosh, S., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32363–32386. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Indanone - Wikipedia [en.wikipedia.org]

- 7. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5,7-Dibromo-1-indanone 97 923977-18-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Structural Analysis of 5,7-Dibromo-1-indanone

This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of 5,7-Dibromo-1-indanone, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core analytical techniques, offering not just procedural steps but also the underlying scientific rationale for experimental choices. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to ensure a self-validating and robust analytical framework.

Introduction: The Significance of 5,7-Dibromo-1-indanone

Indanone scaffolds are prevalent in a wide array of biologically active molecules and natural products.[1][2] The specific functionalization of the indanone core, such as the dibromination at the 5 and 7 positions, provides a versatile platform for further chemical modifications, making 5,7-Dibromo-1-indanone a crucial building block in the synthesis of novel therapeutic agents.[3] Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity and purity of the final active pharmaceutical ingredient (API).[4][5] This guide will systematically explore the multifaceted analytical approach required for its complete structural characterization.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic analysis, it is essential to have a foundational understanding of the molecule's basic properties.

| Property | Value | Source |

| Chemical Formula | C₉H₆Br₂O | [6][7] |

| Molecular Weight | 289.95 g/mol | [6][7][8] |

| CAS Number | 923977-18-8 | [7][8][9] |

| Melting Point | 143-147 °C | [7] |

| Appearance | Solid | [7] |

Below is a diagram illustrating the chemical structure of 5,7-Dibromo-1-indanone.

Caption: Chemical structure of 5,7-Dibromo-1-indanone.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[10] For 5,7-Dibromo-1-indanone, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 5,7-Dibromo-1-indanone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[11]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[11]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate resolution.[11]

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-32 (to achieve a good signal-to-noise ratio).

-

Relaxation delay: 1-2 seconds.

-

Expected ¹H NMR Spectrum Analysis:

Based on the structure of 5,7-Dibromo-1-indanone and data from analogous compounds, the following proton signals are anticipated:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.0 | Doublet | 1H | H-4 | The deshielding effect of the carbonyl group and the adjacent bromine atom would shift this proton downfield. It will appear as a doublet due to coupling with H-6. |

| ~ 7.6 - 7.8 | Doublet | 1H | H-6 | This proton is also deshielded by the aromatic ring current and the adjacent bromine atom. It will appear as a doublet due to coupling with H-4. |

| ~ 3.1 - 3.3 | Triplet | 2H | H-2 | These methylene protons are adjacent to the carbonyl group and will appear as a triplet due to coupling with the H-3 protons. |

| ~ 2.7 - 2.9 | Triplet | 2H | H-3 | These methylene protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the H-2 protons. |

B. ¹³C NMR Spectroscopy

Rationale: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Expected ¹³C NMR Spectrum Analysis:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| > 200 | C-1 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 150 - 155 | C-7a | Quaternary carbon adjacent to a bromine atom and part of the fused ring system. |

| ~ 135 - 140 | C-3a | Quaternary carbon adjacent to the carbonyl group and part of the fused ring system. |

| ~ 130 - 135 | C-4 | Aromatic CH carbon deshielded by the adjacent bromine and carbonyl group. |

| ~ 125 - 130 | C-6 | Aromatic CH carbon deshielded by the adjacent bromine. |

| ~ 120 - 125 | C-5 | Quaternary carbon bearing a bromine atom. |

| ~ 115 - 120 | C-7 | Quaternary carbon bearing a bromine atom. |

| ~ 35 - 40 | C-2 | Methylene carbon alpha to the carbonyl group. |

| ~ 25 - 30 | C-3 | Methylene carbon beta to the carbonyl group. |

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule.[10] In 5,7-Dibromo-1-indanone, the most prominent feature will be the carbonyl group.

Experimental Protocol:

-

Sample Preparation: The Attenuated Total Reflectance (ATR) method is most convenient for solid samples. Place a small amount of the crystalline 5,7-Dibromo-1-indanone directly on the ATR crystal.[11]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[11]

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.[11]

-

Expected IR Spectrum Analysis:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1700 - 1720 | C=O stretch | Ketone |

| ~ 1580 - 1600 | C=C stretch | Aromatic ring |

| ~ 2850 - 3000 | C-H stretch | Aliphatic CH₂ |

| ~ 3000 - 3100 | C-H stretch | Aromatic C-H |

| ~ 500 - 700 | C-Br stretch | Aryl bromide |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns.[4]

Experimental Protocol:

-

Sample Introduction: For a solid sample like 5,7-Dibromo-1-indanone, direct insertion or infusion can be used.

-

Ionization Method: Electron Ionization (EI) is a common method for such compounds.[11] Electrospray Ionization (ESI) is also a viable, softer ionization technique.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

-

Acquisition Parameters (EI):

Expected Mass Spectrum Analysis:

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

-

Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion.

-

m/z ~288 (¹²C₉¹H₆⁷⁹Br₂¹⁶O)

-

m/z ~290 (one ⁷⁹Br, one ⁸¹Br)

-

m/z ~292 (two ⁸¹Br) The relative intensities of these peaks will be approximately 1:2:1.

-

-

Key Fragment Ions:

-

[M-Br]⁺: Loss of a bromine atom.

-

[M-CO]⁺: Loss of carbon monoxide.

-

[M-Br-CO]⁺: Subsequent loss of CO after losing a bromine atom.

-

IV. X-ray Crystallography: Unambiguous 3D Structure Determination

Rationale: Single-crystal X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a molecule, confirming connectivity and stereochemistry without ambiguity.[12]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of 5,7-Dibromo-1-indanone are required. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[13]

-

-

Structure Solution and Refinement:

Expected Results from X-ray Crystallography: The crystal structure would confirm the planar indanone ring system and the positions of the two bromine atoms on the aromatic ring. It would also provide precise bond lengths and angles, offering valuable insights into the molecule's conformation in the solid state.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of the structural analysis process for 5,7-Dibromo-1-indanone.

Caption: Integrated workflow for the structural analysis of 5,7-Dibromo-1-indanone.

Conclusion

The structural analysis of 5,7-Dibromo-1-indanone requires a multi-technique approach to ensure an accurate and complete characterization. While NMR, IR, and MS provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography offers the ultimate confirmation. By following the robust protocols and interpretive guidelines outlined in this document, researchers and scientists can confidently verify the structure of this important pharmaceutical intermediate, thereby ensuring the quality and integrity of their downstream drug development efforts.

References

- Benchchem. (n.d.). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide.

- Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.

- National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences.

- ResearchGate. (n.d.). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes.

- Webster, G. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.

- PharmiWeb.com. (2021, April 21). Eight Commonly Used Techniques for Drug Analysis.

- ILT - Integrated Liner Technologies. (2024, February 7). Techniques in Pharmaceutical Analysis.

- BLD Pharm. (n.d.). 923977-18-8|5,7-Dibromo-1-indanone.

- Thermo Scientific Chemicals. (n.d.). 5,7-Dibromo-1-indanone, 97% 5 g.

- Fisher Scientific. (n.d.). 5,7-Dibromo-1-indanone, 97%.

- Organic Syntheses. (n.d.). Regioselective Synthesis of Indanones.

- Sigma-Aldrich. (n.d.). 5,7-Dibromo-1-indanone 97 923977-18-8.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Organic Chemistry Portal. (n.d.). Indanone synthesis.

- Sigma-Aldrich. (n.d.). 5,7-Dibromo-1-indanone.

- University of Liverpool. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271.

- YouTube. (2021, September 26). Understanding x-ray crystallography structures.

- Wikipedia. (n.d.). X-ray crystallography.

- PubMed Central (PMC) - NIH. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.

- PubMed Central. (n.d.). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery.

Sources

- 1. d-nb.info [d-nb.info]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. Indanone synthesis [organic-chemistry.org]

- 4. longdom.org [longdom.org]

- 5. azolifesciences.com [azolifesciences.com]

- 6. 5,7-Dibromo-1-indanone, 97% | Fisher Scientific [fishersci.ca]

- 7. 5,7-Dibromo-1-indanone 97 923977-18-8 [sigmaaldrich.com]

- 8. 5,7-Dibromo-1-indanone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. 923977-18-8|5,7-Dibromo-1-indanone|BLD Pharm [bldpharm.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 5,7-Dibromo-1-indanone

Introduction

5,7-Dibromo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone. The indanone core is a valuable scaffold in medicinal chemistry and materials science. The introduction of bromine atoms at the 5 and 7 positions of the aromatic ring significantly alters the molecule's electronic properties, lipophilicity, and reactivity, making it a key intermediate for the synthesis of various target compounds. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5,7-Dibromo-1-indanone, offering insights into the principles, experimental methodologies, and data interpretation for researchers, scientists, and drug development professionals.

The precise characterization of such molecules is paramount for ensuring purity, confirming identity, and understanding chemical behavior. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for 5,7-Dibromo-1-indanone. While experimental spectra for this specific compound are not widely published, this guide will provide predicted data based on the analysis of closely related analogs and fundamental spectroscopic principles.

I. Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Chemical Structure:

Caption: Chemical structure of 5,7-Dibromo-1-indanone.

Key Molecular Properties:

| Property | Value | Source |

| CAS Number | 923977-18-8 | [1][2] |

| Molecular Formula | C₉H₆Br₂O | [1][2] |

| Molecular Weight | 289.95 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 143-147 °C | [3] |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5,7-Dibromo-1-indanone, ¹H and ¹³C NMR will provide detailed information about the hydrogen and carbon framework, respectively.

A. ¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.85 | d, J ≈ 2.0 Hz | 1H | H-6 | Deshielded by the adjacent carbonyl group and the bromine at C-7. The doublet arises from meta-coupling to H-4. |

| ~ 7.65 | d, J ≈ 2.0 Hz | 1H | H-4 | Deshielded by the bromine at C-5. The doublet arises from meta-coupling to H-6. |

| ~ 3.15 | t, J ≈ 6.0 Hz | 2H | H-3 (CH₂) | Aliphatic protons adjacent to the aromatic ring. The triplet is due to coupling with the H-2 protons. |

| ~ 2.75 | t, J ≈ 6.0 Hz | 2H | H-2 (CH₂) | Aliphatic protons adjacent to the carbonyl group, hence more deshielded than typical aliphatic protons. The triplet is due to coupling with the H-3 protons. |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (H-4 and H-6): The electron-withdrawing nature of the two bromine atoms and the carbonyl group will deshield the aromatic protons, shifting them downfield.[3] The ortho and para positions relative to electron-withdrawing groups are typically the most deshielded.[3]

-

Aliphatic Protons (H-2 and H-3): The methylene protons at C-2 are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift compared to the protons at C-3. The coupling pattern (triplets) is indicative of the adjacent methylene groups in the five-membered ring.

B. ¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200 | C-1 (C=O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 150 | C-7a | Aromatic quaternary carbon adjacent to the C-7 bromine and part of the fused ring system. |

| ~ 140 | C-3a | Aromatic quaternary carbon adjacent to the C-2 methylene group. |

| ~ 138 | C-6 | Aromatic methine carbon, deshielded by the adjacent carbonyl and C-7 bromine. |

| ~ 130 | C-4 | Aromatic methine carbon, deshielded by the adjacent C-5 bromine. |

| ~ 125 | C-5 | Aromatic quaternary carbon directly attached to bromine. The "heavy atom effect" of bromine can influence the chemical shift.[4] |

| ~ 120 | C-7 | Aromatic quaternary carbon directly attached to bromine. |

| ~ 36 | C-3 | Aliphatic carbon adjacent to the aromatic ring. |

| ~ 26 | C-2 | Aliphatic carbon adjacent to the carbonyl group. |

Expertise in Interpretation: The assignment of quaternary carbons can be confirmed using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two or three bonds. For instance, H-4 would show a correlation to C-5 and C-3a.

C. Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of 5,7-Dibromo-1-indanone into a clean, dry vial.[5]

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently agitate the vial to ensure complete dissolution.

-

Transfer the clear solution into a standard 5 mm NMR tube.[5]

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds[6]

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise)

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds[6]

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Caption: Workflow for NMR data acquisition and processing.

III. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.

A. Predicted FTIR Data and Interpretation

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100-3000 | Weak-Medium | Aromatic C-H Stretch | Characteristic of C-H bonds on an aromatic ring. |

| ~ 2950-2850 | Weak | Aliphatic C-H Stretch | Characteristic of the methylene (CH₂) groups in the five-membered ring. |

| ~ 1715-1700 | Strong | C=O Stretch (Ketone) | The strong, sharp absorption in this region is a hallmark of a carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone. |

| ~ 1600-1580 | Medium | Aromatic C=C Stretch | Vibrations of the carbon-carbon bonds within the aromatic ring. |

| ~ 850-800 | Strong | C-H Out-of-Plane Bending | The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring. |

| ~ 600-500 | Medium | C-Br Stretch | Characteristic of the carbon-bromine bond. |

B. Experimental Protocol for FTIR Data Acquisition

For a solid sample like 5,7-Dibromo-1-indanone, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.[7][8]

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[9]

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the powdered 5,7-Dibromo-1-indanone onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.[9]

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

Caption: Simplified workflow for FTIR data acquisition using ATR.

IV. Mass Spectrometry (MS)